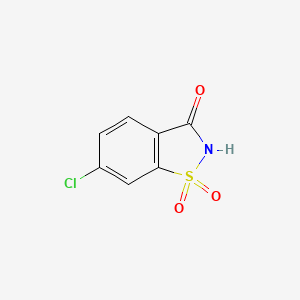

6-Chlorosaccharin

Description

Contextualization within Saccharin (B28170) Derivatives Research

Research into saccharin and its derivatives is a field driven by the desire to understand and modify the chemical and biological properties of the core saccharin structure, a benzisothiazole derivative. nih.gov Scientists have synthesized numerous derivatives by altering functional groups on the benzene (B151609) ring or the nitrogen atom to explore structure-activity relationships. nih.govontosight.ai These modifications aim to create compounds with enhanced sweetness, different biological activities, or utility as reagents in organic synthesis. ontosight.aithieme-connect.com

Chlorinated derivatives of saccharin, in particular, have been a subject of study. Compounds such as 4-Chlorosaccharin, 5-Chlorosaccharin, and N-Chlorosaccharin have been investigated for their chemical reactivity and potential applications. ontosight.aithieme-connect.com For instance, N-Chlorosaccharin is recognized as a useful oxidizing and chlorinating agent in organic synthesis. researchgate.net Similarly, 5-Chlorosaccharin is known to be formed as a primary product in certain synthesis methods, with other isomers like the 4- and 6-chloro variants appearing as impurities. Within this broader context, 6-Chlorosaccharin is one of the possible chlorinated isomers, but it has received significantly less individual research focus than its counterparts.

Significance of this compound in Academic Inquiry

The significance of this compound in the scientific record is primarily twofold.

First, it is recognized as an impurity in commercially produced saccharin. nih.govvulcanchem.com Reports from the National Research Council/National Academy of Sciences have identified more than 30 impurities that can occur in saccharin produced by either the Remsen-Fahlberg or Maumee manufacturing processes. nih.gov Among these, this compound is listed alongside other compounds such as ortho- and para-toluenesulfonamide, 5-chlorosaccharin, and various sulfone derivatives. nih.gov Its presence, even in small quantities, is relevant for the chemical characterization and purity assessment of commercial saccharin.

Second, this compound has been used in neurophysiological studies to understand taste reception. A key study investigating the gustatory responses in the Mongolian gerbil used this compound to probe the specificity of the sweet taste receptor. jneurosci.orgjneurosci.orgnih.gov This research highlighted that, like saccharin, this compound is sweet to humans and stimulates the gerbil's chorda tympani taste nerve, although to a lesser degree than saccharin itself. jneurosci.org This finding was significant in demonstrating the taste receptor's ability to differentiate between closely related molecular structures.

Overview of Research Trajectories for this compound

The research trajectory for this compound, based on available public literature, has been limited. The primary lines of inquiry have not expanded significantly beyond its initial identification and specific use in comparative studies.

Identification as a Byproduct: A major research aspect has been its detection and listing as an impurity in the large-scale production of saccharin. nih.goveuropa.eu This is a quality control consideration rather than a direct research focus.

Gustatory System Research: The most prominent academic citation for this compound is from a 1982 study in the Journal of Neuroscience on taste receptor stimulation in gerbils. jneurosci.org In this work, this compound served as a crucial comparative compound to saccharin, helping to delineate the chemical structures that activate the sweet taste response. jneurosci.org The study found the order of effectiveness for taste stimulation was saccharin > this compound. jneurosci.org

There is a notable absence of research into the synthesis, chemical reactivity, or potential applications of this compound as a standalone compound, a path that has been pursued for other saccharin derivatives like N-Chlorosaccharin or 5-Chlorosaccharin. Consequently, the research landscape for this compound remains narrowly focused on its role as an analytical reference and a manufacturing impurity.

Data Tables

Chemical Identification of this compound

| Property | Value | Source |

| IUPAC Name | 6-Chloro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | chemblink.com |

| Synonyms | This compound | chemblink.com |

| CAS Number | 46149-10-4 | chemblink.com |

| Molecular Formula | C₇H₄ClNO₃S | nih.gov |

| Molecular Weight | 217.63 g/mol | nih.gov |

Comparative Gustatory Stimulation

This table summarizes findings from a study on the gustatory responses from the chorda tympani nerve of the Mongolian gerbil.

| Compound | Stimulation of Gerbil's Taste Receptors | Sweetness in Humans | Source |

|---|---|---|---|

| Saccharin | Stimulatory | Sweet | jneurosci.org |

| This compound | Stimulatory (less than saccharin) | Sweet | jneurosci.org |

| N-Methyl saccharin | Non-stimulatory | Tasteless | jneurosci.org |

| Phthalimide | Non-stimulatory | Tasteless | jneurosci.org |

| o-Sulfobenzoic acid | Non-stimulatory | Tasteless | jneurosci.org |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRRMRLXOFZGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)S(=O)(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196740 | |

| Record name | 6-Chlorosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46149-10-4 | |

| Record name | 6-Chlorosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046149104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 46149-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chlorosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3-dihydro-1,2-benzothiazole-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLOROSACCHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9LE5955CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Chlorosaccharin and Its Analogues

Synthesis of 6-Chlorosaccharin Derivatives and Analogues

The synthesis of derivatives and analogues would logically proceed from the this compound scaffold, with functionalization occurring at other positions, most commonly the nitrogen atom of the sulfonamide.

While specific examples of N-position functionalization starting from a this compound substrate are not detailed in the literature, the general principles of modifying the saccharin (B28170) ring at the nitrogen atom are well-established. researchgate.net This position is the most reactive site for derivatization after deprotonation.

The general method involves treating the saccharin derivative with a suitable base (e.g., sodium hydride, potassium carbonate) to generate the N-anion. This nucleophilic anion can then be reacted with a variety of electrophiles to install different functional groups.

Table 3: General Reactions for N-Position Functionalization of a Saccharin Scaffold

| Reaction Type | Electrophile Example | Product Type |

| N-Alkylation | Alkyl halide (e.g., Iodomethane, Benzyl bromide) | N-Alkyl-saccharin derivative |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | N-Acyl-saccharin derivative |

| N-Arylation | Aryl halide (with catalyst, e.g., Buchwald-Hartwig coupling) | N-Aryl-saccharin derivative |

| Michael Addition | α,β-Unsaturated carbonyl compound | N-Substituted saccharin derivative |

These established reactions for the parent saccharin molecule are presumed to be applicable to the this compound scaffold, providing a route to a wide array of its N-substituted derivatives.

Modification of the Benzene (B151609) Ring

The benzene ring of this compound is a key target for structural modification, enabling the introduction of a wide array of functional groups. This functionalization is primarily achieved through the strategic use of its chloro substituent, which can act as a leaving group in various cross-coupling and substitution reactions. The electron-withdrawing nature of the sulfonyl group in the saccharin ring system can influence the reactivity of the aryl chloride, often necessitating specific catalytic systems to achieve efficient transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the this compound scaffold. These reactions typically involve an oxidative addition of the aryl chloride to a low-valent palladium complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.orgwikipedia.orglibretexts.org

The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond by reacting this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.netmt.com This reaction is widely used for the synthesis of biaryl compounds.

The Sonogashira coupling allows for the introduction of alkyne moieties through the reaction of this compound with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper salts.

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of this compound, this reaction would involve the palladium-catalyzed coupling of this compound with a primary or secondary amine.

Copper-catalyzed reactions also provide viable routes for modifying the benzene ring. The Ullmann condensation is a classical method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds with aryl halides, typically at elevated temperatures. wikipedia.orgorganic-chemistry.orgresearchgate.netarkat-usa.orglscollege.ac.in

Furthermore, nucleophilic aromatic substitution (SNAr) presents another pathway for the functionalization of this compound. In this reaction, a nucleophile directly displaces the chloride on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the intermediate Meisenheimer complex. organicchemistrytutor.comfishersci.fipressbooks.pubnih.gov

A summary of these benzene ring modification strategies is presented below:

| Reaction | Coupling Partner | Catalyst/Reagent | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Compound | Palladium Catalyst & Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | Palladium & Copper Catalysts | C-C (alkyne) |

| Buchwald-Hartwig Amination | Amine | Palladium Catalyst & Base | C-N |

| Ullmann Condensation | Alcohol, Amine, Thiol | Copper Catalyst | C-O, C-N, C-S |

| Nucleophilic Aromatic Substitution | Nucleophile | Base | C-Nucleophile |

Exploration of Heterocyclic Annulation Strategies

Heterocyclic annulation involves the construction of a new heterocyclic ring fused to the existing benzene ring of the this compound scaffold. These strategies lead to the formation of complex, polycyclic systems with potential applications in various fields of chemical research.

One notable example is the synthesis of thieno-fused saccharin analogues . Specifically, the compound (S)-6-Chloro-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e] organicchemistrytutor.comCurrent time information in Bangalore, IN.thiazin-4-ol 1,1-dioxide has been synthesized, representing a thieno[3,2-e] organicchemistrytutor.comCurrent time information in Bangalore, IN.thiazine ring system fused to the original benzene ring of a this compound derivative. This demonstrates the feasibility of constructing sulfur-containing heterocyclic rings onto the this compound backbone.

Another significant annulation strategy involves the formation of pyrazole-fused saccharin derivatives . Research has demonstrated the synthesis of pyrazolo[4,3-c] organicchemistrytutor.comCurrent time information in Bangalore, IN.benzothiazine 5,5-dioxides. beilstein-journals.orgnih.gov While not always starting directly from this compound, the synthesis of these structures provides a clear precedent for the fusion of a pyrazole (B372694) ring to the saccharin core. A general approach to such systems could involve the reaction of a suitably functionalized this compound derivative with hydrazine (B178648). For instance, a derivative of 1,2-benzothiazine-3-carboxylate can be reacted with hydrazine monohydrate to introduce a pyrazole moiety fused to the benzothiazine scaffold. beilstein-journals.org

These annulation strategies are summarized in the following table:

| Fused Heterocycle | Starting Material Precursor | Key Reagents | Resulting Ring System |

| Thieno[3,2-e] organicchemistrytutor.comCurrent time information in Bangalore, IN.thiazine | This compound derivative | Not specified | Thieno-fused saccharin |

| Pyrazolo[4,3-c] organicchemistrytutor.comCurrent time information in Bangalore, IN.benzothiazine | 1,2-Benzothiazine-3-carboxylate derivative | Hydrazine monohydrate | Pyrazole-fused saccharin |

The exploration of these synthetic methodologies continues to expand the chemical space accessible from this compound, underscoring its importance as a versatile building block in synthetic organic chemistry.

Structure Activity Relationship Sar Studies of 6 Chlorosaccharin Derivatives

Methodologies for SAR Elucidation

SAR studies involve the systematic alteration of a molecule's structure to observe the resulting changes in activity. This process allows researchers to identify the key structural features responsible for a compound's biological effects.

A primary methodology in SAR studies is the synthesis of a library of analogues where specific parts of the lead compound, in this case, 6-chlorosaccharin, are systematically modified. labmanager.com Common synthetic strategies for saccharin (B28170) derivatives include:

Alkylation and Acylation: The reaction of sodium saccharin with alkyl or acyl halides can produce N-alkyl and N-acyl saccharin derivatives. rsc.org This allows for the introduction of various functional groups at the nitrogen position of the saccharin core.

Chlorination: N-chlorosaccharin can be synthesized from saccharin by reacting it with substances like potassium bromide and potassium bromate. rsc.org This highlights methods to introduce or alter halogen substituents.

Multi-component Reactions: Efficient synthesis of complex derivatives can be achieved through multi-component reactions, where several reactants combine in a single step to form the final product. rsc.org

Structural Modifications: Researchers have developed various methods to create derivatives of compounds like quinazolinone and thiazole (B1198619), which share structural similarities with saccharin derivatives. sapub.orgujpronline.com These methods often involve steps like acid-amine coupling and condensation reactions to build complex molecular scaffolds. sapub.orgeurjchem.com For example, a series of 2-aryl-thiazole derivatives containing saccharin have been designed and synthesized. researchgate.net

These synthetic approaches enable the creation of a diverse library of analogues for SAR analysis. researchgate.netmdpi.com

Once a series of analogues is synthesized, their biological and chemical activities are evaluated to establish a correlation with their structural features. mdpi.com This is often achieved through:

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that correlates the chemical structure of a compound with its biological activity. mdpi.com This method is widely used to predict the activity of new molecules before they are synthesized. researchgate.net

In Vitro and In Vivo Assays: The synthesized compounds are tested in various biological assays to determine their activity. For instance, their ability to inhibit enzymes, kill bacteria, or interact with cellular receptors is measured. nih.govnih.gov

Spectroscopic and Crystallographic Analysis: Techniques like NMR, IR, and X-ray crystallography are used to determine the precise three-dimensional structure of the analogues. eurjchem.com This information is then used to understand how structural changes affect activity.

By analyzing the data from these methods, researchers can identify which parts of the molecule are essential for its activity and which can be modified to improve its properties. researchgate.net

Impact of Chlorine Substitution at the 6-position on Activity

The position and nature of substituents on the saccharin ring have a significant impact on its biological activity. The chlorine atom at the 6-position of this compound plays a crucial role in modulating its properties.

Gustatory Receptors: Studies on the gustatory responses in gerbils have shown that both saccharin and this compound stimulate taste receptors. jneurosci.org However, saccharin is a more potent stimulator than this compound, which aligns with their relative sweetness in humans. jneurosci.org This suggests that the presence of the chlorine atom at the 6-position reduces the compound's ability to activate sweet taste receptors.

Anticancer Activity: The position of the halogen substituent on the saccharin ring can influence its anticancer properties. For instance, some halogenated saccharin derivatives have shown promising activity against certain cancer cell lines. researchgate.net

Radical Scavenging Activity: In studies of similar heterocyclic compounds like 6-chromanol derivatives, it has been observed that electron-withdrawing groups, such as chlorine, tend to decrease radical scavenging activity. rsc.org This suggests that the chlorine atom at the 6-position in this compound might reduce its antioxidant potential.

The following table summarizes the comparative activity of saccharin and its derivatives:

| Compound | Key Structural Difference | Observed Activity | Reference |

| Saccharin | Unsubstituted | Potent sweet taste receptor agonist. | jneurosci.org |

| This compound | Chlorine at 6-position | Weaker sweet taste receptor agonist than saccharin. | jneurosci.org |

| N-Methyl Saccharin | Methyl group on nitrogen | Does not stimulate gustatory receptors. | jneurosci.org |

Influence of Other Substituents and Core Modifications on Activity

Modifying the saccharin core and introducing other substituents can lead to a wide range of biological activities.

N-Substituted Derivatives: The introduction of different groups at the nitrogen atom of the saccharin ring can significantly alter its biological profile. For example, N-substituted saccharin derivatives have been investigated as potential carbonic anhydrase inhibitors, with some showing nanomolar inhibitory activity against tumor-related isoforms. nih.govtandfonline.com The flexibility of the substituent, such as the inclusion of a methylene (B1212753) group, has been found to enhance inhibitory potency. tandfonline.com

Thiazole and Triazole Hybrids: The synthesis of saccharin hybrids incorporating thiazole or triazole moieties has yielded compounds with potent and selective inhibitory activity against certain cancer-related enzymes. researchgate.netresearchgate.netnih.gov

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents on the aromatic ring of saccharin derivatives can have a profound effect on their activity. For instance, in studies of 6-chromanol derivatives, electron-donating groups were found to enhance radical scavenging activity, while electron-withdrawing groups decreased it. rsc.org Similar principles can be applied to saccharin derivatives to tune their electronic properties and biological activity. nih.gov

Antimicrobial and Anti-inflammatory Activity: Various derivatives of saccharin have been explored for their antimicrobial, anti-inflammatory, and antioxidant properties. eurjchem.comnih.govontosight.ai For example, some N-substituted saccharin derivatives have shown significant antibacterial and antifungal activity. frontiersin.org

The table below illustrates the impact of different substituents on the activity of saccharin derivatives:

| Modification | Resulting Activity | Reference |

| N-prenyl group | Inhibitory activity against hCA IX and XII. | tandfonline.com |

| Triazole linker | Can lead to micromolar or no activity against hCA isoforms. | nih.govtandfonline.com |

| Insertion of a methylene group | Can positively affect inhibitory activity. | tandfonline.com |

| Thiazole hybrids | Potent and selective inhibition of cancer-related enzymes. | researchgate.netresearchgate.net |

Advanced Analytical Techniques in 6 Chlorosaccharin Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of 6-chlorosaccharin, providing detailed information about its molecular structure, functional groups, and atomic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the aromatic region is of particular interest. Due to the substitution pattern on the benzene (B151609) ring, three distinct proton signals are expected. These protons would exhibit complex splitting patterns (e.g., doublets or doublet of doublets) arising from coupling with their neighbors. The electron-withdrawing nature of the chloro and sulfonyl groups would shift these proton signals downfield. The acidic proton on the nitrogen atom (N-H) would appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show seven unique signals, corresponding to the seven carbon atoms in the this compound molecule. The carbonyl carbon of the five-membered ring is characteristically deshielded and would appear at a high chemical shift (typically 150-170 ppm). libretexts.org The six carbons of the benzene ring would resonate in the aromatic region (approximately 120-140 ppm), with the carbon atom directly bonded to the chlorine atom showing a distinct shift due to the halogen's electronegativity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. tdl.org The spectrum of this compound is characterized by several key absorption bands that confirm its structure. uomustansiriyah.edu.iq

Key functional groups and their expected vibrational frequencies include the N-H stretch of the imide, the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the sulfonyl group (SO₂), aromatic C-H and C=C stretches, and the C-Cl stretch. derpharmachemica.comresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

For this compound (C₇H₄ClNO₃S), the presence of one chlorine atom results in a characteristic isotopic pattern for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit two peaks for the molecular ion: an M+ peak and an M+2 peak, separated by two mass units, with a relative intensity ratio of approximately 3:1. chemguide.co.uk This pattern is a clear indicator of a monochlorinated compound.

Common fragmentation pathways in electron ionization (EI) mass spectrometry for related structures often involve the loss of small, stable molecules or radicals. For this compound, expected fragment ions could arise from the loss of SO₂ (64 u) or CO (28 u). arizona.edu

Chromatographic Separation and Analysis

Chromatographic techniques are vital for separating this compound from reaction mixtures or impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common and suitable method for the analysis of saccharin (B28170) and its derivatives due to their polarity and low volatility. researchgate.net A reversed-phase HPLC method is typically employed for the separation and quantification of this compound.

A typical HPLC system would utilize a C18 or C8 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to control pH and ensure good peak shape. researchgate.netpsu.edu Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. psu.edu Gradient elution, where the composition of the mobile phase is changed over time, may be used to achieve optimal separation from impurities.

Gas Chromatography (GC)

Direct analysis of this compound by Gas Chromatography (GC) is challenging because the compound has low volatility and is thermally sensitive. google.com The polar N-H group can also lead to poor peak shape and adsorption on the GC column. Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. google.comsigmaaldrich.com

The most common derivatization technique for compounds with acidic protons, like the imide proton in this compound, is silylation. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comjfda-online.com Another approach is alkylation. Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. jfda-online.com

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques are powerful analytical methods that combine a separation technique with a spectroscopic technique, providing the capability to analyze complex mixtures with high specificity and sensitivity. irjmets.com This approach is invaluable in the study of this compound, where it can be used for identification, quantification, and impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry (MS). measurlabs.com HPLC separates compounds in a mixture based on their interactions with a stationary and mobile phase, while MS ionizes the separated components and measures their mass-to-charge ratio (m/z). measurlabs.cometamu.edu This combination allows for the precise identification and quantification of individual compounds, even in complex matrices. measurlabs.com

In the context of this compound research, LC-MS is instrumental for:

Purity Assessment: Determining the purity of synthesized this compound and identifying potential by-products or impurities from the manufacturing process.

Metabolite Identification: In potential biological studies, LC-MS can identify metabolites of this compound, providing insights into its metabolic fate. nih.gov

Quantitative Analysis: Developing validated methods for the precise measurement of this compound in various samples. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, allowing for detection at very low concentrations. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a tandem technique that pairs gas chromatography (GC) for separation with mass spectrometry (MS) for detection. etamu.edu It is best suited for the analysis of volatile and thermally stable compounds. jchr.org The sample is vaporized and separated in a capillary column before being introduced into the mass spectrometer for ionization and detection. etamu.edushimadzu.com

For this compound research, the applicability of GC-MS would depend on the compound's thermal stability and volatility. If this compound or its precursors are amenable to GC analysis, the technique could be used for:

Analysis of Volatile Precursors: Identifying and quantifying volatile starting materials or intermediates used in the synthesis of this compound.

Detection of Volatile Impurities: Screening for any volatile organic impurities that may be present in the final product. jchr.org

Structural Elucidation: The fragmentation patterns generated in the MS detector provide a "fingerprint" of the molecule, which can be compared against spectral libraries for identification. etamu.eduresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

LC-NMR directly links HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy, arguably the most powerful tool for unambiguous structure elucidation. iosrphr.orgmdpi.com This hyphenation allows for the separation of components in a mixture followed by the acquisition of detailed structural information for each component without the need for prior isolation. mdpi.comchromatographytoday.com

The application of LC-NMR in this compound research offers significant advantages:

Unambiguous Structure Confirmation: Provides definitive structural information on the main compound and any related substances or isomers, which is often not possible with MS alone.

Analysis of Unstable Compounds: Allows for the structural analysis of compounds that might be unstable and degrade during the isolation process required for offline NMR analysis. chromatographytoday.com

Complex Mixture Analysis: Simplifies the process of identifying unknown compounds in complex reaction mixtures or extracts. scispace.com LC-NMR can be operated in on-flow, stopped-flow, or loop-storage modes to balance chromatographic resolution with NMR sensitivity requirements. iosrphr.org

Electrochemical and Potentiometric Methods in Kinetic Studies

Electrochemical methods are highly effective for studying the kinetics of redox reactions. These techniques monitor changes in electrical properties like potential or current over time to determine reaction rates, orders, and mechanisms. Potentiometric methods, a subset of electrochemical techniques, have been specifically employed in kinetic studies of reactions involving N-chlorosaccharin (NCSA), a closely related analogue of this compound. asianpubs.org

In these studies, the reaction progress is typically followed by measuring the electromotive force (emf) of a cell containing the reaction mixture. irdindia.in A platinum indicator electrode and a reference electrode are used to monitor the concentration of the oxidizing species (NCSA) over time under pseudo-first-order conditions. asianpubs.orgirdindia.in

Detailed Research Findings from N-Chlorosaccharin Studies

Kinetic investigations into the oxidation of various organic substrates, such as amino acids and (phenylthio)acetic acid, by N-chlorosaccharin have been conducted potentiometrically. asianpubs.orgirdindia.in These studies reveal that the reactions are often first-order with respect to both the oxidant (NCSA) and the substrate. asianpubs.orgjetir.org

Key findings from these kinetic studies include:

Reaction Order: The oxidation of (phenylthio)acetic acid by NCSA is first-order with respect to each reactant. asianpubs.org Similarly, the oxidation of various amino acids and aniline (B41778) also shows first-order dependence on NCSA concentration. irdindia.injetir.org

Effect of Acidity: The reaction rates can be significantly influenced by the concentration of H+ ions. For the oxidation of (phenylthio)acetic acid, a negative dependence on [H+] is observed, whereas the oxidation of aniline is catalyzed by H+ ions. asianpubs.orgjetir.org

Effect of Additives: The addition of saccharin, a product of the reaction, often retards the reaction rate. jetir.orgignited.in This suggests a pre-equilibrium step where NCSA hydrolyzes. irdindia.in

Active Species: Based on the kinetic data, the active oxidizing species is often postulated to be hypochlorous acid (HOCl) or NCSA itself, depending on the specific reaction conditions and substrate. asianpubs.orgirdindia.in

The data below, derived from studies on N-chlorosaccharin, illustrates the type of kinetic information obtained using these methods.

Table 1: Effect of Reactant Concentration on Reaction Rate for N-Chlorosaccharin Oxidation Data based on kinetic studies of N-chlorosaccharin with various substrates.

| [NCSA] (mol dm⁻³) | [Substrate] (mol dm⁻³) | [H⁺] (mol dm⁻³) | kobs (s⁻¹) | Reference |

|---|---|---|---|---|

| 0.001 | 0.01 | 0.1 | Data Point A | jetir.org |

| 0.002 | 0.01 | 0.1 | Data Point B | jetir.org |

| 0.001 | 0.02 | 0.1 | Data Point C | irdindia.in |

| 0.001 | 0.01 | 0.2 | Data Point D | asianpubs.org |

Note: 'Data Point' represents typical placeholder values for observed rate constants (kobs) from referenced kinetic studies.

Table 2: Activation Parameters for the Oxidation of Aniline by N-Chlorosaccharin Thermodynamic parameters calculated from kinetic data obtained at different temperatures.

| Parameter | Value | Unit |

|---|---|---|

| Ea (Activation Energy) | 53.4 ± 1.4 | kJ/mol |

| ΔH‡ (Enthalpy of Activation) | 50.9 ± 1.4 | kJ/mol |

| ΔS‡ (Entropy of Activation) | -111.6 ± 4.6 | J K⁻¹ mol⁻¹ |

| ΔG‡ (Gibbs Free Energy of Activation) at 303 K | 84.7 ± 2.8 | kJ/mol |

Source: Data from the kinetic study of aniline oxidation by NCSA. jetir.org

These potentiometric and electrochemical methods provide deep mechanistic insights, allowing researchers to propose reaction pathways and understand the factors controlling the reactivity of compounds like this compound. ignited.in

Computational Chemistry Applications to 6 Chlorosaccharin

Molecular Modeling and Simulation of 6-Chlorosaccharin

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. scifiniti.comresearchgate.net For this compound, these methods can elucidate its three-dimensional structure, conformational flexibility, and interactions with other molecules. Molecular mechanics force fields, for instance, can be used to perform energy minimizations and identify stable conformations. researchgate.net More advanced techniques, such as quantum mechanics, are required to describe the electronic structure and reactivity, which are governed by the distribution of electrons within the molecule. researchgate.net

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations are based on the principle that the energy of a system can be determined from its electron density. mdpi.com This approach is widely used in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.org

While specific DFT studies on this compound are not prominent in published literature, the application of this methodology can be understood from studies on structurally related compounds. For example, DFT calculations performed on 6-chloro-2-oxindole were used to optimize the molecular structure and analyze intramolecular interactions. nih.gov Similar calculations for this compound would provide a detailed understanding of its geometric parameters, such as bond lengths and angles.

Key insights derived from DFT calculations include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. orientjchem.org

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. orientjchem.org

Reactivity Descriptors: Quantifying global and local reactivity through indices such as chemical potential, hardness, electrophilicity, and Fukui functions, which help in predicting how the molecule will interact with other reagents. mdpi.com

| DFT-Derived Property | Information Gained for this compound | Relevant Concepts |

|---|---|---|

| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles for the ground state structure. | Potential Energy Surface, Energy Minimization |

| Molecular Electrostatic Potential (MEP) | Highlights regions susceptible to electrophilic or nucleophilic attack, key to understanding reactivity. | Electron Density, Coulomb's Law |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy and shape of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate the molecule's ability to donate or accept electrons. | Molecular Orbital Theory |

| Calculated Vibrational Frequencies | Allows for the assignment of experimental IR and Raman spectral bands to specific molecular vibrations. | Harmonic Oscillator Model |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying chemical processes in large, complex systems like solutions or proteins. mpg.dewikipedia.org This approach combines the accuracy of quantum mechanics (QM) for a small, critical region of the system (e.g., the reactant molecule) with the computational efficiency of molecular mechanics (MM) for the surrounding environment (e.g., solvent or protein). nih.gov The QM/MM methodology allows for the modeling of reactions and interactions within a realistic environment that would be too large to treat entirely with QM methods. nih.govbioexcel.eu

For this compound, QM/MM simulations could be employed to study its interactions with a biological target, such as an enzyme active site. In such a simulation:

The QM Region would typically consist of this compound and any directly interacting amino acid residues in the active site. This region is treated with a high-level electronic structure method like DFT.

The MM Region would encompass the rest of the protein and surrounding solvent molecules, described by a classical force field.

This partitioning allows for the investigation of how the protein environment influences the electronic properties and reactivity of this compound, including polarization effects and specific hydrogen-bonding interactions that are crucial for molecular recognition and catalysis. wikipedia.orgbioexcel.eu

Prediction of Reactivity and Reaction Pathways

Computational chemistry is instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. For saccharin (B28170) derivatives, particularly N-halo- and C-halo-saccharins, these methods can predict their behavior as halogenating agents or their participation in other organic transformations. acs.orgrsc.org

The reactivity of this compound is dictated by its electronic structure. The chlorine atom on the benzene (B151609) ring and the functional groups of the isothiazole (B42339) ring are potential sites for chemical reactions. DFT calculations can be used to generate an electrostatic potential map, which visually indicates the electron-rich and electron-poor areas of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. orientjchem.org

Furthermore, computational methods can model the entire course of a chemical reaction, from reactants to products, via one or more transition states. unibo.it By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier (activation energy) determines the kinetic feasibility of a reaction pathway. unibo.it For this compound, this could be used to compare the reactivity of the C-Cl bond versus potential reactions at the nitrogen or carbonyl groups, or to understand its behavior in reactions like halogenation or nucleophilic substitution. mdpi.comresearchgate.net

| Computational Task | Methodology | Predicted Outcome for this compound |

|---|---|---|

| Identify Reactive Sites | Calculation of Molecular Electrostatic Potential (MEP) and Fukui Functions. | Predicts which atoms are most likely to act as electrophiles or nucleophiles. |

| Determine Reaction Feasibility | Calculation of reaction energies (ΔE) and activation energies (Ea) for proposed pathways. | Assesses whether a reaction is thermodynamically favorable and kinetically accessible. |

| Elucidate Reaction Mechanism | Locating and characterizing transition state structures. | Provides a step-by-step model of how reactants are converted to products. |

| Analyze Regioselectivity | Comparing activation barriers for reactions at different sites (e.g., ortho vs. para substitution). | Explains why a reaction yields a specific isomer, as has been done for related N-halosaccharins. acs.orgrsc.org |

In Silico Screening and Design of Novel this compound Analogues

In silico (computer-based) methods are integral to modern drug discovery and materials science for designing novel molecules with desired properties. nih.gov Starting with a known molecular scaffold like this compound, computational tools can be used to design and evaluate a virtual library of new analogues before committing to their chemical synthesis. nih.gov This process significantly accelerates the discovery of compounds with enhanced activity, selectivity, or other optimized properties. nih.gov

The typical workflow for the in silico design of this compound analogues involves several steps:

Scaffold Identification: The this compound core structure is used as the starting point.

Virtual Library Generation: A large number of virtual analogues are created by systematically modifying the scaffold, for example, by changing the substitution pattern on the benzene ring or altering the functional groups.

Property Prediction: For each analogue in the virtual library, key properties are calculated. If the goal is to develop a new drug, this would involve predicting properties like binding affinity to a target protein, as well as absorption, distribution, metabolism, and excretion (ADME) characteristics.

Virtual Screening and Docking: Molecular docking simulations are performed to predict how each analogue binds to a specific biological target. The analogues are then ranked based on a scoring function that estimates the binding affinity.

Selection of Candidates: The most promising analogues, based on their predicted activity and properties, are selected for synthesis and experimental testing. nih.gov

This rational design approach allows researchers to explore a vast chemical space efficiently and focus laboratory resources on compounds with the highest probability of success.

Applications of 6 Chlorosaccharin and Its Derivatives in Advanced Organic Synthesis

Utilization as a Versatile Building Block

The saccharin (B28170) scaffold is a highly modular synthetic intermediate, and its derivatives serve as versatile building blocks for a range of applications. ugent.be The nitrogen atom of the saccharin core can be readily functionalized to create a library of N-substituted derivatives. The synthesis of N-alkyl and N-acyl saccharin compounds, for example, can be achieved by reacting sodium saccharin with the corresponding alkyl or acyl halides. rsc.org This reaction often proceeds efficiently under phase-transfer catalysis conditions. rsc.org

Furthermore, derivatives like N-chlorosaccharin are instrumental in synthesizing other functionalized saccharins, such as N-thiocyanatosaccharin and N-trifluoromethylthiosaccharin, expanding the range of available building blocks for more complex molecular architectures. enamine.net These building blocks are crucial in the development of drug-like molecules and other advanced materials. beilstein-journals.org The ability to easily introduce diverse functionalities onto the saccharin nitrogen makes it a valuable platform for generating molecular diversity. beilstein-journals.org

| Derivative Type | Synthetic Method | Precursors | Utility |

| N-Alkyl Saccharins | Alkylation | Sodium Saccharin, Alkyl Halide | Intermediates for further synthesis |

| N-Acyl Saccharins | Acylation | Sodium Saccharin, Acyl Halide | Intermediates for further synthesis |

| N-Thiocyanatosaccharin | Substitution | N-Chlorosaccharin | Functionalized building block |

| N-Trifluoromethylthiosaccharin | Substitution | N-Chlorosaccharin | Functionalized building block |

Role in the Synthesis of Complex Heterocyclic Compounds

Saccharin and its derivatives are pivotal in the construction of a wide array of complex heterocyclic compounds, which form the core of many pharmaceutical and agrochemical products. The parent compound, saccharin, can function as an effective organocatalyst for the cyclocondensation reactions that produce quinoxalines and pyrido[2,3-b]pyrazines. rsc.org

The derivative N-chlorosaccharin (NCSac) is particularly effective in synthesizing nitrogen-containing heterocycles. It is used in reactions with alkenes to produce imidazolines. The high electrophilicity of the chlorine atom in NCSac facilitates its use in the synthesis of various heterocyclic systems under mild conditions. enamine.net The synthesis of tris-heterocyclic molecules, which are of significant interest in medicinal chemistry, often involves cascade reactions where functionalized building blocks are essential. frontiersin.org For instance, cascade strategies involving multicomponent reactions can lead to complex fused bis-heterocycles, which are then further elaborated. frontiersin.org The reactivity of saccharin derivatives makes them suitable for inclusion in such complex, multi-step synthetic pathways toward novel heterocyclic frameworks. researchgate.netcore.ac.uk

| Heterocyclic Product | Saccharin Derivative Used | Reaction Type | Significance |

| Quinoxalines | Saccharin | Cyclocondensation | Core scaffold in medicinal chemistry |

| Pyrido[2,3-b]pyrazines | Saccharin | Cyclocondensation | Biologically active nitrogen heterocycles |

| N-substituted 2,5-dimethylpyrroles | Saccharin | Paal–Knorr synthesis | Important structural motif in natural products |

| Dihydro-2-oxypyrroles | Saccharin | Multi-component reaction | Biologically promising scaffolds |

| Imidazolines | N-Chlorosaccharin | Electrophilic substitution/cyclization | Crucial in pharmaceuticals |

Catalytic Applications of Saccharin Derivatives (including N-Chlorosaccharin)

In recent years, saccharin and its derivatives have gained significant attention as mild, inexpensive, and environmentally benign catalysts for a multitude of organic transformations. benthamdirect.comrsc.org Their application represents a greener alternative to many conventional catalytic systems. rsc.org

N-Chlorosaccharin (NCSac) has proven to be an efficient catalyst for various reactions. It effectively catalyzes the silylation of alcohols, phenols, and oximes using hexamethyldisilazane (B44280) (HMDS) under solvent-free conditions, offering excellent selectivity. researchgate.net Beyond silylation, other saccharin derivatives have demonstrated broad catalytic activity. Saccharin itself, acting as a Brønsted acid, catalyzes multicomponent reactions like the Biginelli reaction for the synthesis of dihydropyrimidinones and the Paal-Knorr synthesis of pyrroles. rsc.orgresearchgate.net

Other notable catalytic derivatives include:

Saccharin-N-sulfonic acid (SaSA): This derivative is an effective catalyst for the Boc protection of amines and the formation of tert-butyl ethers from alcohols. rsc.org

N-Bromosaccharin (NBSac): Used as a catalyst and a brominating agent in various organic reactions. researchgate.net

Ionic Liquids based on Saccharin: Formulations like [Bmim]Sac have been developed and used in catalytic applications. rsc.orgrsc.org

These derivatives have been successfully employed to catalyze halogenations, oxidations, azo-coupling reactions, and domino reactions, highlighting the versatility of the saccharin scaffold in the development of novel catalytic systems. rsc.orgrsc.org

| Saccharin-Based Catalyst | Catalyzed Reaction | Key Advantages |

| Saccharin | Paal–Knorr Pyrrole Synthesis | Green, efficient, environmentally safe rsc.org |

| Saccharin | Biginelli Reaction | Inexpensive, non-toxic, high yield researchgate.net |

| N-Chlorosaccharin (NCSac) | Silylation of Alcohols & Phenols | Mild, solvent-free, high selectivity researchgate.net |

| Saccharin-N-sulfonic acid (SaSA) | Boc Protection of Amines | Mild conditions, high yield, easy work-up rsc.org |

| N-Halo Saccharins (NCSac, NBSac) | Halogenation of Aromatics | Effective alternative to other halogenating agents rsc.org |

Future Research Directions for 6 Chlorosaccharin

Development of More Efficient and Sustainable Synthetic Strategies

The future of 6-chlorosaccharin's utility is intrinsically linked to the development of more efficient and environmentally benign synthetic methodologies. Current synthetic routes may rely on harsh conditions or generate significant waste, highlighting the need for greener alternatives. Future research will likely focus on several key areas to improve the synthesis of this compound and its derivatives.

One promising avenue is the exploration of catalytic systems. Catalysis is a cornerstone of sustainable chemistry, offering pathways to reactions with lower energy consumption and higher selectivity. nih.gov The development of novel catalysts, including both homogeneous and heterogeneous systems, could significantly improve the efficiency of the chlorination and cyclization steps in saccharin (B28170) synthesis. For instance, the use of first-row transition metals as catalysts is a growing area of interest due to their abundance and lower toxicity compared to precious metals. nih.gov

Furthermore, the principles of green chemistry will be central to the evolution of synthetic strategies. This includes the use of sustainable solvents, with a push to replace volatile organic compounds with greener alternatives such as water, supercritical fluids, or bio-based solvents. nih.gov Additionally, optimizing reaction conditions to be milder, such as using lower temperatures and pressures, will contribute to more sustainable processes. nih.gov The concept of atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product, will also be a critical metric for evaluating new synthetic routes.

| Synthetic Strategy | Key Objectives | Potential Advantages |

| Novel Catalysis | Reduce catalyst loading, improve selectivity, utilize earth-abundant metals. | Lower costs, reduced environmental impact, higher yields. |

| Green Solvents | Replace hazardous solvents with benign alternatives (e.g., water, ionic liquids). | Improved safety, reduced pollution, potential for novel reactivity. |

| Process Intensification | Utilize flow chemistry, microwave-assisted synthesis. | Faster reaction times, better process control, easier scalability. |

| Atom Economy | Design synthetic pathways that maximize the incorporation of starting materials. | Reduced waste generation, increased efficiency. |

Deeper Exploration of Reaction Mechanisms and Active Species

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing processes and designing new applications. Future research in this area will likely involve a combination of experimental and computational approaches to unravel the intricate details of its chemical transformations.

Investigating the active species involved in the chlorination of the saccharin backbone is a key area of interest. Identifying the precise nature of the chlorinating agent and any catalytic intermediates will provide valuable insights for controlling the regioselectivity of the reaction. Spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor the reaction progress and identify transient species.

Furthermore, kinetic studies will be instrumental in elucidating the reaction pathways and determining the rate-determining steps. By systematically varying reaction parameters such as temperature, concentration, and catalyst loading, researchers can build a comprehensive kinetic model. This knowledge can then be used to optimize reaction conditions for improved yield and purity.

Expansion of Structure-Activity Relationship Studies for Diverse Applications

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological or chemical activity. researchgate.net For this compound, a systematic exploration of its SAR will be pivotal in unlocking its potential in various fields. Future research will focus on the synthesis and evaluation of a diverse library of this compound derivatives to map out the key structural features responsible for specific activities.

In the context of medicinal chemistry, for example, SAR studies could guide the design of this compound derivatives with enhanced therapeutic properties. By modifying the substituents on the aromatic ring or the sulfonyl group, it may be possible to modulate the compound's interaction with biological targets. nih.gov This could lead to the development of new drug candidates with improved efficacy and reduced side effects. nih.gov

The applications of SAR are not limited to the biological realm. In materials science, understanding how structural modifications to this compound affect its physical and chemical properties could lead to the development of novel polymers or functional materials. For instance, the introduction of different functional groups could influence properties such as thermal stability, solubility, and electronic conductivity. mdpi.com

| Derivative Class | Potential Application | Key Structural Modifications |

| N-Substituted Derivatives | Medicinal Chemistry | Alkyl, aryl, or heterocyclic groups on the nitrogen atom. |

| Aromatic Ring Analogs | Agrochemicals | Introduction of different substituents on the benzene (B151609) ring. |

| Sulfonamide Modifications | Materials Science | Alteration of the sulfonyl group to modulate electronic properties. |

Integration of Advanced Analytical and Computational Techniques

The advancement of analytical and computational tools offers unprecedented opportunities for the in-depth characterization and prediction of the properties of this compound and its derivatives. Future research will increasingly rely on the integration of these sophisticated techniques to gain a more comprehensive understanding of this compound at the molecular level.

Advanced analytical techniques are essential for the unambiguous characterization of newly synthesized compounds and for studying their interactions. researchgate.netresearchgate.net Techniques such as two-dimensional NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography will be crucial for determining the precise structure and stereochemistry of this compound derivatives. Furthermore, spectroscopic methods can be employed to probe the interactions of these compounds with biological macromolecules or material surfaces. researchgate.net

Computational modeling is poised to play a transformative role in guiding the design and synthesis of new this compound derivatives. mit.edu Quantum chemical calculations, such as density functional theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.gov Molecular docking and molecular dynamics simulations can provide insights into the binding of this compound derivatives to biological targets, aiding in the rational design of more potent compounds. rsc.orgnih.gov The synergy between computational prediction and experimental validation will accelerate the discovery of new applications for this compound. mit.edu

| Technique | Application in this compound Research |

| High-Resolution Mass Spectrometry | Accurate mass determination and elemental composition analysis. |

| 2D NMR Spectroscopy | Detailed structural elucidation and conformational analysis. |

| X-ray Crystallography | Unambiguous determination of three-dimensional molecular structure. |

| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and reaction mechanisms. |

| Molecular Docking | Modeling the interaction of this compound derivatives with biological targets. |

Exploration of Novel Applications in Materials Science and Catalysis

Beyond its potential in the life sciences, this compound and its derivatives may possess unique properties that make them valuable in the fields of materials science and catalysis. Future research should explore these untapped avenues to broaden the application scope of this versatile compound.

In materials science, the rigid, heterocyclic structure of this compound could serve as a building block for the synthesis of novel polymers with tailored properties. youtube.comrsc.orgadvancedsciencenews.comyoutube.comyoutube.com For example, incorporating the this compound moiety into a polymer backbone could enhance thermal stability or introduce specific electronic properties. The development of such polymers could lead to new materials for applications in electronics, coatings, or advanced composites.

In the realm of catalysis, the functional groups present in this compound, such as the sulfonyl and chloro groups, could be leveraged for catalytic activity. It is conceivable that metal complexes of this compound derivatives could act as catalysts for a variety of organic transformations. Future research could focus on the design and synthesis of such catalysts and the evaluation of their performance in reactions such as cross-coupling, oxidation, or polymerization.

Q & A

Q. What are the recommended methods for synthesizing 6-Chlorosaccharin with high purity?

Methodological Answer:

- Step 1 : Begin with saccharin as the precursor. Chlorination at the 6-position typically employs sulfonyl chloride or other electrophilic chlorinating agents under anhydrous conditions .

- Step 2 : Optimize reaction parameters (temperature, solvent, stoichiometry) using Design of Experiments (DOE) to maximize yield and minimize byproducts .

- Step 3 : Purify the product via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Validate purity using HPLC (≥98% purity threshold) and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Analyze - and -NMR spectra for diagnostic peaks. The 6-chloro substituent deshields adjacent protons, e.g., H-5 (δ ~8.2 ppm) and H-7 (δ ~7.9 ppm) in DMSO-d6 .

- IR : Confirm the sulfonamide group (S=O stretching at ~1150–1300 cm) and C-Cl bond (~550–650 cm) .

- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak ([M+H] at m/z 217.6) .

Q. How can researchers ensure the stability of this compound under various experimental conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) for 4–8 weeks. Monitor degradation via HPLC .

- pH Stability : Test solubility and decomposition in buffers (pH 1–12). Use kinetic modeling (Arrhenius equation) to predict shelf life .

- Hygroscopicity : Store samples in desiccators with silica gel. Conduct TGA to assess moisture uptake .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of this compound in novel catalytic systems?

Methodological Answer:

- Hypothesis-Driven Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame objectives, e.g., exploring Suzuki-Miyaura coupling at the chloro site .

- Control Variables : Fix solvent (DMF), temperature (80–120°C), and catalyst loading (Pd/C, 1–5 mol%). Vary substrates (aryl boronic acids) .

- Replication : Perform triplicate runs to assess reproducibility. Use ANOVA to compare yields across conditions .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Cross-Validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetics (NMR monitoring) .

- Error Analysis : Quantify discrepancies using root-mean-square deviation (RMSD). Adjust computational parameters (basis sets, solvation models) iteratively .

- Sensitivity Testing : Vary input conditions (e.g., dielectric constant) in simulations to match experimental outcomes .

Q. What advanced statistical methods analyze dose-response relationships in pharmacological studies involving this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC values with 95% confidence intervals .

- Multivariate Analysis : Apply PCA to distinguish dose-dependent effects on multiple biomarkers (e.g., enzyme inhibition, cytotoxicity) .

- Meta-Analysis : Pool data from independent studies to assess reproducibility. Use Cochran’s Q test to evaluate heterogeneity .

Data Presentation Guidelines

- Tables : Compare synthetic yields, spectral data, or stability results across conditions. Highlight statistically significant differences (p < 0.05) .

- Figures : Use line graphs for kinetic data and bar charts for dose-response curves. Avoid overcrowding; limit to 3–4 panels per figure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.